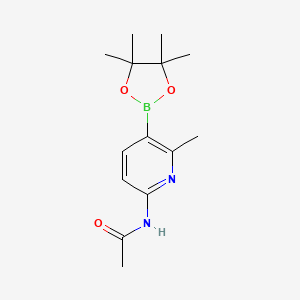

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester

Description

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester (CAS synonyms: 6-Acetamidopyridine-3-boronic acid pinacol ester, 6-Acetylamino-pyridine-3-boronic acid pinacol ester) is a boronic ester derivative of pyridine with a 2-methyl substituent and a 6-acetamido functional group. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds in pharmaceutical and materials chemistry .

Structurally, the compound combines electron-withdrawing (acetamido) and electron-donating (methyl) groups on the pyridine ring, which modulate its reactivity in catalytic processes. Its molecular formula is C₁₃H₁₉BN₂O₃, with a molecular weight of 262.11 g/mol (calculated from analogous compounds in ).

Properties

IUPAC Name |

N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-9-11(7-8-12(16-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCYMAHLRCYMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester typically involves the following steps:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This method uses palladium as a catalyst to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium as a catalyst and boronic acids as reagents.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.

Protodeboronation: Radical initiators and solvents like methanol are used.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Protodeboronation: The major products are hydrocarbons with the boronic acid group removed.

Scientific Research Applications

6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drug candidates.

Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily the palladium catalyst and the organic substrates.

Comparison with Similar Compounds

Key Observations :

- Steric effects : The 2-methyl group in the target compound may hinder coupling efficiency relative to unsubstituted analogs (e.g., 6-ethylpyridine-3-boronic acid pinacol ester) .

Solubility and Stability

demonstrates that pinacol esters of arylboronic acids generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:

- Phenylboronic acid pinacol ester: Solubility in chloroform >3-pentanone > acetone > dipropyl ether > methylcyclohexane .

Comparative stability studies () show that pinacol esters react more slowly with H₂O₂ than free boronic acids. The acetamido group in the target compound may further stabilize the ester against hydrolysis due to hydrogen-bonding interactions .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura reactions can be compared to analogs:

- 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester (): Higher reactivity due to electron-donating methoxy group, favoring oxidative addition with palladium catalysts.

- 6-Ethylpyridine-3-boronic acid pinacol ester (): Ethyl substituent provides steric bulk, reducing coupling efficiency with hindered aryl halides.

Catalytic Efficiency :

*Yields approximated from analogous reactions in , and 14.

Commercial Availability and Cost

Pricing data for selected analogs ():

The higher cost of the acetamido derivative reflects its specialized applications in medicinal chemistry, particularly in kinase inhibitor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.